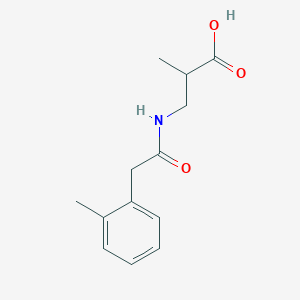
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-a-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside is a significant compound in carbohydrate chemistry. It is known for its involvement in glycosylation reactions and its importance in the synthesis of complex carbohydrates . This compound is also used as a building block for the synthesis of various pharmaceutical drugs, making it a versatile and valuable chemical in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent methylation. One common method includes the use of isopropylidene as a protecting group for the 3,4-hydroxyl groups, followed by methylation at the 2-position . The reaction conditions often involve the use of reagents such as sodium hydride and methyl iodide in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as sodium azide or sodium iodide in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as azido, iodo, and hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside involves its participation in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the formation of a glycosyl oxonium ion intermediate, which is then attacked by the nucleophilic acceptor . The molecular targets and pathways involved include various enzymes and proteins that mediate glycosylation .
Comparación Con Compuestos Similares
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside can be compared with other similar compounds such as:
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside: This compound lacks the 2-O-methyl group, making it less reactive in certain glycosylation reactions.
Methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside: This compound has a different stereochemistry, leading to different reactivity and applications.
Methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside: This compound contains an amino group, which significantly alters its chemical properties and reactivity.
The uniqueness of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside lies in its specific structure, which allows for selective glycosylation reactions and the synthesis of complex carbohydrates .
Propiedades
Fórmula molecular |
C11H20O5 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6-,7+,8+,9-,10+/m1/s1 |
Clave InChI |
HLLZDTWLBNXZFP-KBDSZGMXSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)OC)OC(O2)(C)C |
SMILES canónico |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


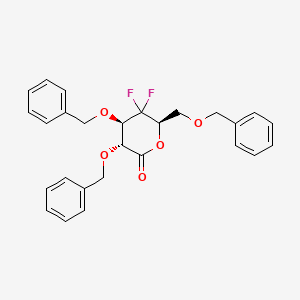
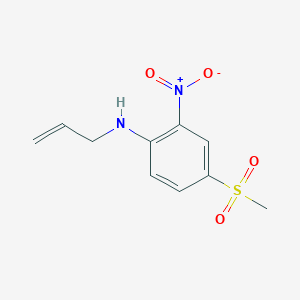
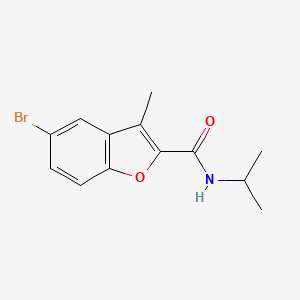
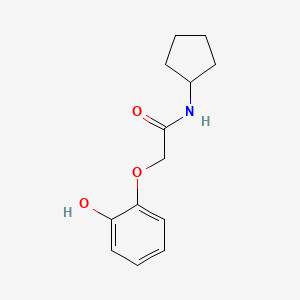
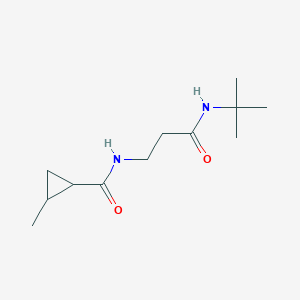

methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)



![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
